Benzamide, N-[1,2-dihydro-1-(2-C-methyl-beta-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl]-
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Overview
Description
Benzamide, N-[1,2-dihydro-1-(2-C-methyl-beta-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl]- is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide group linked to a pyrimidine ring substituted with a 2-C-methyl-beta-D-arabinofuranosyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[1,2-dihydro-1-(2-C-methyl-beta-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl]- involves multiple steps. One common method includes the reaction of Methyllithium with Cytidine, N-benzoyl-2-deoxy-2-oxo-3,5-O-[1,1,3,3-tetrakis(1-Methylethyl)-1,3-disiloxanediyl]-. This reaction proceeds under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[1,2-dihydro-1-(2-C-methyl-beta-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acyl or sulfonyl chlorides in the presence of triethylamine (TEA), which facilitate the formation of various substituted products .
Major Products
Scientific Research Applications
Benzamide, N-[1,2-dihydro-1-(2-C-methyl-beta-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of Benzamide, N-[1,2-dihydro-1-(2-C-methyl-beta-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with nucleic acids, leading to various biological effects. For example, it has been shown to induce apoptosis in certain cancer cell lines by targeting specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and pyrimidine analogs, such as:
- N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamides
- N-(2-phenyl-7-(1-(phenylsulfonyl)-4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzenesulfonamide
Uniqueness
What sets Benzamide, N-[1,2-dihydro-1-(2-C-methyl-beta-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl]- apart is its unique combination of a benzamide group with a pyrimidine ring substituted with a 2-C-methyl-beta-D-arabinofuranosyl moiety
Properties
Molecular Formula |
C17H19N3O6 |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
N-[1-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C17H19N3O6/c1-17(25)13(22)11(9-21)26-15(17)20-8-7-12(19-16(20)24)18-14(23)10-5-3-2-4-6-10/h2-8,11,13,15,21-22,25H,9H2,1H3,(H,18,19,23,24) |
InChI Key |
NAPFQFDTLKSGHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O)O |
Origin of Product |
United States |
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